6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one
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Overview
Description
6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. Common methods include the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can lead to the formation of pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
the general principles of heterocyclic synthesis and large-scale organic synthesis would apply, including the use of automated reactors and optimization of reaction conditions for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for various enzymes, including tyrosine kinases.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific kinases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have similar biological activities.
4,7-Diamino-substituted pyrido[2,3-d]pyrimidines: Known for their inhibitory effects on cyclin-dependent kinases.
Uniqueness
6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of kinases makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
59582-76-2 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
6-acetyl-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C12H13N3O2S/c1-4-15-6-9(7(2)16)10(17)8-5-13-12(18-3)14-11(8)15/h5-6H,4H2,1-3H3 |
InChI Key |
VOTAXIPVAITUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)SC)C(=O)C |
Origin of Product |
United States |
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